molecular formula C11H10O6 B142682 2,4-Diacetoxy-6-hydroxybenzaldehyde CAS No. 164329-24-2

2,4-Diacetoxy-6-hydroxybenzaldehyde

Cat. No. B142682
CAS RN: 164329-24-2
M. Wt: 238.19 g/mol
InChI Key: IULYROKRCRZRES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2,4-Diacetoxy-6-hydroxybenzaldehyde is 238.19 g/mol. For a related compound, 4-Hydroxybenzaldehyde, the molecular formula is C7H6O2 .

Scientific Research Applications

Synthesis of Biologically Active Molecules

2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is utilized in the synthesis of various biologically active molecules. For instance, it acts as a reactant for synthesizing 2,4,6-trichlorophenyl hydrazones , which have potential applications in medicinal chemistry due to their pharmacological properties .

Xanthine Oxidase Inhibition

This compound serves as an inhibitor of xanthine oxidase , an enzyme involved in purine metabolism. Inhibiting this enzyme can help manage conditions like gout by reducing uric acid production .

Antioxidant Activity

Research has indicated that 2,4,6-Trihydroxybenzaldehyde exhibits potent antioxidant activity. This property is significant for its potential use in preventing oxidative stress-related diseases .

Antidiabetic Agent

The compound has shown strong noncompetitive α-glucosidase inhibition activity in vitro, suggesting its potential as an antidiabetic agent by controlling glucose absorption in the intestine .

Anticancer Research

Studies have found that analogs of 2,4,6-Trihydroxybenzaldehyde can suppress NFκB activation and inhibit the growth of human melanoma cells, indicating its application in cancer research and therapy .

Preparation of 2-Methyl-phloroglucinol

It is used in the preparation of 2-methyl-phloroglucinol through hydrogenation processes. This derivative could have further applications in pharmaceuticals and organic synthesis .

Thermo Fisher Scientific Thermo Fisher Scientific Springer Link Sigma Aldrich

Safety and Hazards

The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation. It may also damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULYROKRCRZRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diacetoxy-6-hydroxybenzaldehyde

Synthesis routes and methods

Procedure details

2,4,6-Trihydroxybenzaldehyde (4) (4.62 g, 30 mmol), acetic anhydride (6.13 g, 60 mmol) and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in dry ethyl acetate (EtOAc) (100 mL) were refluxed overnight. The reaction mixture was filtrated, water (50 mL) was added and the water phase extracted with EtOAc (4×25 mL). The combined organic phases were washed with water (2×25 mL) and dried (MgSO4). The crude product was recrystallized from 1,2-dimethoxyethane (DME) to give the titled compound as white crystals, m.p. 103-105° C. Yield 4.3 g. (60%). 1H NMR (300 MHz, CDCl3): δ=2.29 (3H, s), 2.36 (3H, s), 6.61 (1H, s), 6.63 (1H, s), 10.04 (1H, s), 11.77 (1H, s); 13C NMR (75 MHz): δ=20.6 (CH3), 21.0 (CH3), 107.6 (CH), 108.1 (CH), 111.0 (C), 153.5 (C), 157.2 (C), 163.9 (C), 169.7 (C═O), 168.1 (C═O), 191.8 (HCO).
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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